molecular formula C20H21NO3S B4764351 Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate

Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate

Cat. No.: B4764351
M. Wt: 355.5 g/mol
InChI Key: XGSYCGSIGKZULL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is notable for its unique structure, which includes a phenylsulfanyl group and a carboxylate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the hydroxy, methyl, and phenylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like manganese dioxide.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group under specific conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The phenylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate is unique due to its phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSYCGSIGKZULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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